molecular formula C20H14ClN5S B2353911 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899724-07-3

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2353911
CAS No.: 899724-07-3
M. Wt: 391.88
InChI Key: XIFKIGLIVXVWIP-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The structure features a 4-chlorophenyl group at position 3 and a thiophen-2-ylmethyl substituent at the N-position of the quinazoline ring. These substituents are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological activity. While direct pharmacological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5S/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-11H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKIGLIVXVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline ring construction: This involves the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Final coupling: The triazole and quinazoline intermediates are then coupled under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Chlorophenyl Role : The 4-chlorophenyl group is a common feature in bioactive triazolopyrimidines and triazoloquinazolines, likely enhancing target binding through hydrophobic and halogen-bonding interactions .
  • Thiophene vs. Alkyl/Oxygen Chains : The thiophen-2-ylmethyl group in the target compound may improve metabolic stability compared to oxygenated chains (e.g., C680-0186) due to reduced susceptibility to oxidative degradation .
  • Synthetic Challenges : Bulky N-substituents (e.g., thiophen-2-ylmethyl) may lower yields, as seen in triazolopyrimidine analogs where yields ranged from 11% (Compound 95) to 71% (Compound 91) .

Biological Activity

The compound 3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology and inflammation. Its unique structural features, including the incorporation of a triazole and quinazoline moiety, suggest a promising pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antitumor agent . It has shown promising results in various in vitro assays against multiple cancer cell lines. The following sections will detail specific findings related to its biological activity.

Cell Line Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
A-549 (Lung Cancer)10.5
HepG2 (Liver Cancer)8.2
MCF-7 (Breast Cancer)12.0
HCT-116 (Colon Cancer)9.5

These studies indicate that the compound is particularly effective against liver and lung cancer cell lines, suggesting a potential mechanism for targeting these cancers.

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptotic cell death in A-549 cells, evidenced by elevated annexin V staining.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in HCT-116 cells, which is critical for preventing cancer cell proliferation.

Anti-inflammatory Activity

In addition to its antitumor properties, preliminary studies suggest that the compound may also possess anti-inflammatory effects. This was evaluated using various in vivo models where inflammatory markers were assessed post-treatment. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A recent study conducted on a series of quinazoline derivatives, including our compound of interest, highlighted its effectiveness in reducing tumor size in xenograft models. The study reported:

  • Tumor Reduction : In vivo models treated with the compound exhibited a significant decrease in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated groups, indicating not only efficacy but also potential safety profiles.

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